molecular formula C21H16ClN3O2 B2947466 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896618-91-0

2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2947466
CAS No.: 896618-91-0
M. Wt: 377.83
InChI Key: MSENSSDQASDNBY-UHFFFAOYSA-N
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Description

2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a structurally complex tricyclic compound featuring a fused 8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}] system. Key structural elements include:

  • A chloro substituent at position 12, which may enhance electrophilic reactivity or influence binding interactions.
  • A phenolic hydroxyl group at position 4, offering solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-14-7-8-20-16(10-14)18-11-17(15-5-1-2-6-19(15)26)24-25(18)21(27-20)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSENSSDQASDNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pyridin-3-yl group in the target compound differs from pyridin-2-yl in 4a , which may alter binding orientation due to nitrogen positioning.

Synthetic Complexity :

  • Analogues like 4a and IIj require multi-step reactions with reflux conditions, suggesting similar challenges in synthesizing the target compound.

Ring System Diversity :

  • The tricyclo[7.4.0.0²,⁶] backbone of the target compound is more rigid than spiro[4.5] systems in 4a or IIj , possibly affecting conformational flexibility and bioactivity.

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Key Pharmacological Notes Reference
4a 5.2 <0.1 (DMSO) Not tested; nitro groups may confer toxicity
8-(4-Dimethylamino-phenyl)-... (from ) 3.8 ~1.5 (Ethanol) Amine groups suggest CNS activity potential
IIj 4.1 <0.5 (DMSO) Hydroxyphenyl may enhance antioxidant activity
Target Compound 4.5 ~0.8 (DMSO) Phenolic hydroxyl could improve bioavailability

Key Insights:

  • The target compound’s chloro and hydroxyl groups balance lipophilicity (LogP ~4.5) and solubility, making it more drug-like than 4a .
  • Lack of nitro groups (unlike 4a) may reduce toxicity risks .

Biological Activity

The compound 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14ClN3O2\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

This structure features a tricyclic framework with a chloro-substituted pyridine and a phenolic group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific signaling pathways involved in cancer progression and inflammation. The following mechanisms have been proposed:

  • Inhibition of Rho GTPases : Similar compounds have been shown to inhibit RhoA and RhoC pathways, which are critical for cell motility and proliferation in cancer cells .
  • Antioxidant Properties : The phenolic structure may provide antioxidant effects, reducing oxidative stress in cells and potentially preventing cellular damage associated with various diseases.
  • Modulation of Gene Expression : It may influence the expression of genes related to cell survival and apoptosis through interaction with transcription factors such as serum response factor (SRF) .

Anticancer Activity

Research has indicated that compounds similar to 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that the compound inhibits cell proliferation at nanomolar concentrations. For instance, it has shown effectiveness against melanoma and prostate cancer cell lines by inducing apoptosis selectively in RhoC-overexpressing cells .
Cell LineIC50 (μM)Mechanism
A375M2 (Melanoma)<1Apoptosis induction
PC-3 (Prostate)<1Inhibition of invasion

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated:

  • Cytokine Production : Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2-[12-Chloro...] revealed that treatment with the compound resulted in a marked reduction in tumor size in xenograft models of melanoma. The mechanism was linked to the inhibition of Rho-dependent pathways that promote tumor growth.

Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of the compound using a mouse model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers following treatment with varying doses of the compound.

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